Ethyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate
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Overview
Description
This compound is a benzofuran derivative, which is a type of aromatic organic compound. It has a bromo group (Br), a methoxy group (OCH3), and an ethyl ester group (COOC2H5) attached to the benzofuran ring . The presence of these functional groups could potentially influence the compound’s reactivity and physical properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzofuran ring, with the bromo, methoxy, and ethyl ester groups attached at specific positions. The exact structure would depend on the positions of these substituents on the benzofuran ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing bromo group and the electron-donating methoxy group. The ethyl ester group could potentially undergo hydrolysis, transesterification, and other reactions typical of esters .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromo group could increase the compound’s density and boiling point, while the methoxy and ethyl ester groups could influence its solubility .Scientific Research Applications
Synthesis and Biological Activities
Benzofuran derivatives have been synthesized and characterized for their potential biological activities. For example, the synthesis of new benzofuran derivatives, including ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates, has been explored for their in vitro anti-HIV activities. These compounds were tested for their ability to inhibit HIV-1 and HIV-2 replication in cell culture, with some derivatives showing promising results at non-toxic concentrations (Mubarak et al., 2007).
Crystal and Molecular Structure Studies
The crystal and molecular structures of related compounds have been reported to provide insights into their chemical characteristics and potential for further chemical modifications. Studies on the crystal and molecular structures of benzofuran derivatives have been conducted to understand their stability and reactivity for applications in chemical synthesis and drug design (Kaur et al., 2012).
Analgesic and Pharmacological Investigations
Research has also focused on the synthesis of benzofuran derivatives for evaluating their analgesic and pharmacological properties. For instance, some substituted 1-benzofurans and 1-benzothiophenes were synthesized and found to exhibit considerable analgesic activity, highlighting the potential of benzofuran derivatives in developing new analgesic agents (Rádl et al., 2000).
Antimicrobial Screening
Benzofuran derivatives have been synthesized and screened for their antimicrobial activities. This includes the development of benzofuran aryl ureas and carbamates with reported biological importance, demonstrating the role of these compounds in antimicrobial research (Kumari et al., 2019).
Antituberculosis Study
The antituberculosis activities of benzofuran compounds have been investigated, with some derivatives showing potential as chelating agents and possessing significant biological activities against tuberculosis. This highlights the relevance of benzofuran derivatives in the search for new antituberculosis drugs (Thorat et al., 2016).
Mechanism of Action
Target of Action
Many bioactive compounds work by interacting with specific proteins or enzymes in the body, altering their function. These targets can be receptors, ion channels, enzymes, or carrier proteins .
Mode of Action
The compound may bind to its target, changing the target’s shape or activity. This can either enhance or inhibit the target’s function, depending on the nature of the compound and the target .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For example, it might inhibit an enzyme that’s crucial for a certain metabolic pathway, thereby altering the production of specific molecules within that pathway .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body (ADME). Factors such as the compound’s chemical structure, formulation, route of administration, and dosage can all affect its pharmacokinetics .
Result of Action
The ultimate effects of the compound depend on its mode of action and the biochemical pathways it affects. This could range from relieving symptoms of a disease, curing a disease, or causing side effects .
Action Environment
The compound’s efficacy and stability can be influenced by various environmental factors, such as pH, temperature, presence of other compounds, and individual genetic variations .
Future Directions
Properties
IUPAC Name |
ethyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrO4/c1-4-23-20(22)19-13(3)25-17-10-16(21)18(9-15(17)19)24-11-14-8-6-5-7-12(14)2/h5-10H,4,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQSUPAJWOSROO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC=CC=C3C)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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